molecular formula C19H18ClN3O2 B10910778 1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10910778
M. Wt: 355.8 g/mol
InChI Key: PKILVTZILWVPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenoxy methyl group and a dimethylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenoxy methyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenoxy methyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the dimethylphenyl group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: This compound shares the chlorophenoxy methyl group but has a different core structure, leading to distinct chemical and biological properties.

    4-[(1,2-Dihydro-2-Oxo-3H-Indol-3-Ylidene)Amino]N(4,6-Dimethyl-2-Pyrimidinyl)-Benzene: Another compound with similar functional groups but different overall structure and applications.

Uniqueness

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-4-3-5-14(2)18(13)21-19(24)17-10-11-23(22-17)12-25-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

PKILVTZILWVPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.